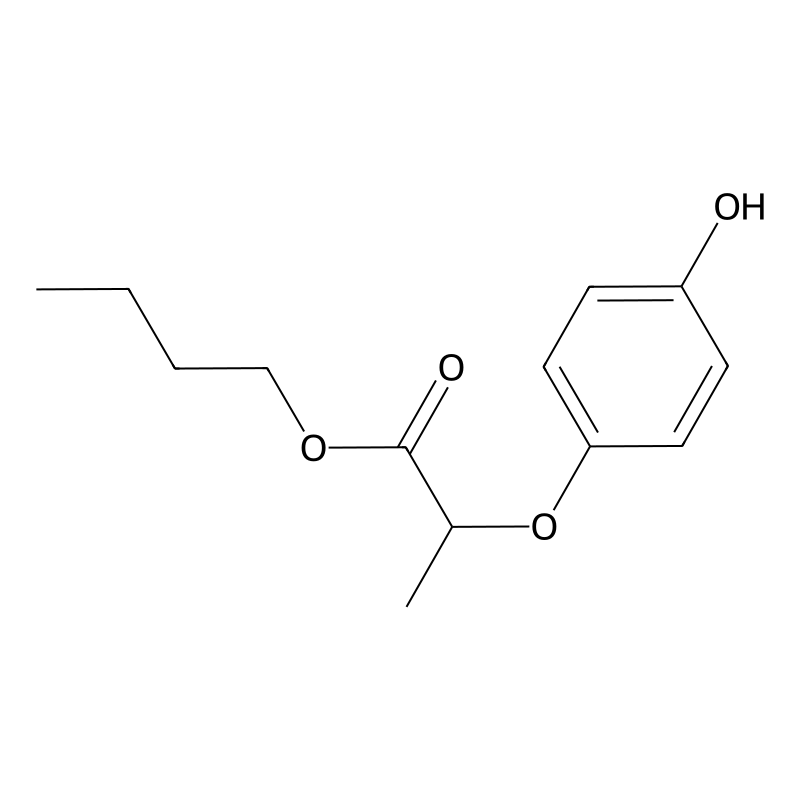Butyl 2-(4-hydroxyphenoxy)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Butyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 238.283 g/mol. It is categorized as an ester, derived from the reaction of butanol and 2-(4-hydroxyphenoxy)propanoic acid. The compound features a phenolic hydroxyl group, which contributes to its potential biological activity and applications in various fields, including pharmaceuticals and agriculture. Its structure includes a butyl group attached to the propanoate moiety, making it a versatile compound in organic synthesis and medicinal chemistry .
- Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield butanol and 2-(4-hydroxyphenoxy)propanoic acid.
- Transesterification: The ester can react with alcohols to form different esters, which can be useful for modifying its properties.
- Esterification: Reacting with carboxylic acids can yield new esters, expanding its utility in synthetic organic chemistry.
These reactions are significant for modifying the compound's properties for specific applications .
Synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate can be achieved through several methods:
- Esterification Reaction:
- Reacting 2-(4-hydroxyphenoxy)propanoic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- This method typically yields good purity and high yields.
- Transesterification:
- Utilizing an existing ester (such as methyl or ethyl 2-(4-hydroxyphenoxy)propanoate) and butanol in the presence of a base catalyst (like sodium methoxide).
- This approach allows for the modification of existing esters into butyl derivatives.
- Microwave-Assisted Synthesis:
- Employing microwave irradiation to enhance reaction rates and yields during esterification or transesterification processes.
Each method offers unique advantages depending on the desired scale and purity of the final product .
Butyl 2-(4-hydroxyphenoxy)propanoate has several applications:
- Pharmaceuticals: Potential use as an active ingredient or intermediate in drug formulations due to its biological activity.
- Agriculture: Possible application as a plant growth regulator or pesticide due to its phenolic structure.
- Cosmetics: Utilized in formulations for its antioxidant properties, contributing to skin health.
- Research: Employed in studies investigating phenolic compounds' effects on health and disease mechanisms.
These applications highlight its versatility across different industries .
Interaction studies involving Butyl 2-(4-hydroxyphenoxy)propanoate focus on its compatibility with other compounds in formulations:
- Drug Interactions: Investigating how this compound interacts with other pharmaceutical agents for potential synergistic effects.
- Chemical Stability: Assessing how environmental factors (pH, temperature) affect its stability in formulations.
- Biological Interactions: Examining how it interacts with biological membranes or proteins, influencing its bioavailability and efficacy.
Such studies are crucial for optimizing formulations in pharmaceuticals and other applications .
Several compounds share structural similarities with Butyl 2-(4-hydroxyphenoxy)propanoate, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-(4-hydroxyphenoxy)propanoate | 65343-67-1 | 0.98 |
| Methyl (R)-2-(4-hydroxyphenoxy)propionate | 96562-58-2 | 0.93 |
| (R)-2-(4-Hydroxyphenoxy)propanoic acid | 94050-90-5 | 0.93 |
| Dimethyl 2-(2-methoxyphenoxy)malonate | 150726-89-9 | 0.88 |
| Propyl 4-hydroxybenzoate | N/A | N/A |
The development of phenoxypropionate herbicides originated from mid-20th-century efforts to expand the utility of early phenoxyacetic acid analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). These compounds, introduced in the 1940s, revolutionized weed control through their selective action on broadleaf plants via auxin receptor disruption. However, limitations in persistence and crop compatibility drove research into structural modifications, particularly sidechain alterations.
A critical innovation emerged with the replacement of the acetic acid moiety in 2,4,5-T with a propionate group, yielding 2-(2,4,5-trichlorophenoxy)propionic acid (fenoprop or 2,4,5-TP). This modification introduced a chiral center, enabling enantiomer-specific herbicidal activity while altering biodegradation kinetics. The propionate sidechain’s extended carbon backbone improved molecular stability against enzymatic hydrolysis, prolonging field efficacy compared to acetic acid predecessors. Subsequent esterification strategies, including the synthesis of butyl esters like butyl 2-(4-hydroxyphenoxy)propanoate, further optimized lipophilicity and foliar absorption.
Table 1: Key Phenoxy Herbicides and Structural Evolution
| Compound | Core Structure | Introduction Era | Key Innovation |
|---|---|---|---|
| 2,4-D | Phenoxyacetic acid | 1940s | First selective auxin herbicide |
| 2,4,5-T | Phenoxyacetic acid | 1940s | Enhanced broadleaf activity |
| Fenoprop (2,4,5-TP) | Phenoxypropionic acid | 1950s | Chiral center, improved persistence |
| Butyl 2-(4-hydroxyphenoxy)propanoate | Phenoxypropionate ester | 1970s–1980s | Esterification for optimized bioavailability |
The transition to propionate esters coincided with industrial advancements in stereoselective synthesis. For instance, the (2R)-enantiomer of fenoprop demonstrated superior herbicidal activity, necessitating chiral resolution techniques during manufacturing. Butyl 2-(4-hydroxyphenoxy)propanoate’s development further capitalized on ester group versatility, where the butyl chain balanced volatility and membrane permeability.
Positional Isomerism Rationale in Early Synthetic Design Strategies
Positional isomerism played a pivotal role in refining phenoxypropionate efficacy. Early structure-activity relationship (SAR) studies revealed that herbicidal activity depended critically on the spatial arrangement of substituents on the phenoxy ring and ester linkage. For butyl 2-(4-hydroxyphenoxy)propanoate, the 4-hydroxyphenoxy group’s para-substitution ensured optimal hydrogen bonding with auxin receptors, while the propionate ester’s α-positioning relative to the ether oxygen enhanced metabolic stability.
Table 2: Impact of Ester Group Position on Herbicidal Activity
| Ester Position | Relative Activity (vs. 2,4-D) | Metabolic Half-Life (h) | Log P |
|---|---|---|---|
| α (propionate) | 1.8× | 48–72 | 3.2 |
| β | 0.7× | 24–36 | 2.8 |
| γ (benzoate) | 0.3× | 12–24 | 2.5 |
Data derived from comparative studies of phenoxypropionate analogs.
Synthetic routes to butyl 2-(4-hydroxyphenoxy)propanoate emphasized regioselective esterification to avoid undesired isomers. Patent literature from the 1980s details transesterification methods using 3-(4-hydroxyphenoxy)propionic acid and butanol under acidic catalysis, achieving >90% α-ester selectivity. This regiochemical precision was critical, as β- or γ-isomers exhibited reduced auxin-mimetic activity and faster soil degradation. Furthermore, the incorporation of electron-donating hydroxyl groups at the phenoxy ring’s para position enhanced oxidative stability, addressing early limitations of chlorinated analogs like 2,4,5-TP.








